Anthraquinone-1,5-disulfonic Acid Disodium Salt

Vue d'ensemble

Description

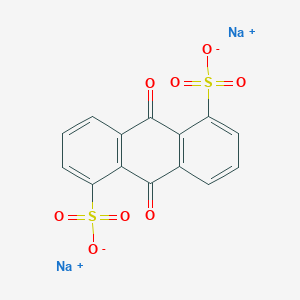

Anthraquinone-1,5-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C14H6Na2O8S2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. This compound is known for its applications in various fields, including dye manufacturing, photochemistry, and as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Anthraquinone-1,5-disulfonic Acid Disodium Salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfur trioxide or oleum, leading to the formation of anthraquinone-1,5-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous extraction with water to separate it from insoluble impurities. The product is then recrystallized from hot water and dried under vacuum to obtain a pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Anthraquinone-1,5-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dye manufacturing and organic synthesis .

Applications De Recherche Scientifique

Anthraquinone-1,5-disulfonic Acid Disodium Salt has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

Biology: The compound is used in studies involving electron transfer and redox reactions.

Industry: The compound is used in the production of photochemical materials and as a catalyst in various chemical processes

Mécanisme D'action

The mechanism of action of Anthraquinone-1,5-disulfonic Acid Disodium Salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property makes it useful in photochemical applications and as a catalyst in various chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt

- Anthraquinone-1,8-disulfonic acid disodium salt

- Anthraquinone-2-sulfonic acid sodium salt

Uniqueness

Anthraquinone-1,5-disulfonic Acid Disodium Salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific redox characteristics and solubility profiles .

Activité Biologique

Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a sulfonated derivative of anthraquinone that has garnered interest for its various biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone with two sulfonic acid groups at the 1 and 5 positions. This structure enhances its solubility in water and contributes to its reactivity in biological systems. The compound is often used in dyeing processes and as an electron shuttle in environmental remediation.

1. Inhibition of Sulfide Production

Research indicates that anthraquinones, including AQDS, can inhibit sulfide production from sulfate-reducing bacteria (SRB). This property is particularly valuable in industrial applications where sulfide generation poses significant challenges, such as in oil wells. Studies have shown that AQDS can effectively reduce hydrogen sulfide (H2S) production by interfering with bacterial metabolism without adversely affecting higher life forms like plants and mammals .

2. Electron Shuttle in Reductive Processes

AQDS serves as an electron shuttle in anaerobic environments, facilitating the reduction of contaminants such as chlorinated compounds. In experiments involving the reductive dechlorination of DDT (dichloro-diphenyl-trichloroethane), AQDS demonstrated a significant increase in the degradation rates compared to controls without electron shuttles. The presence of AQDS enhanced microbial reduction processes by lowering the redox potential of the system, thereby promoting the conversion of Fe(III) to Fe(II) and accelerating contaminant degradation .

3. Antimicrobial Properties

While anthraquinones are generally not classified as antimicrobial agents, some studies have reported their inhibitory effects on specific Gram-positive bacteria. For instance, AQDS has shown activity against Bacillus species, suggesting potential applications in controlling bacterial growth in certain contexts . However, it is essential to note that the overall antimicrobial efficacy may vary based on concentration and environmental conditions.

Case Study 1: Inhibition of Sulfide Production

A series of laboratory experiments were conducted to assess the effectiveness of AQDS in inhibiting H2S production from various SRB strains. The results indicated a significant reduction in H2S levels when AQDS was present, highlighting its potential as a biocontrol agent in industrial settings. The specific mechanisms involved include interference with sulfate reduction pathways and inhibition of key enzymes involved in bacterial metabolism .

| Bacterial Strain | Control H2S Production (mg/L) | H2S Production with AQDS (mg/L) | % Reduction |

|---|---|---|---|

| Desulfovibrio desulfuricans | 150 | 30 | 80% |

| Bacillus subtilis | 100 | 20 | 80% |

Case Study 2: Enhanced Reductive Dechlorination

In a controlled batch experiment examining DDT degradation, the addition of AQDS resulted in a substantial increase in dechlorination rates over a 20-day incubation period. The study reported a reduction of DDT residues by approximately 79% to 92% when AQDS was utilized alongside citric acid as an electron donor .

| Treatment | DDT Residue Reduction (%) |

|---|---|

| Control | 10 |

| Citric Acid | 30 |

| AQDS | 85 |

| Citric Acid + AQDS | 90 |

Propriétés

IUPAC Name |

disodium;9,10-dioxoanthracene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASSSMJNCWWTP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061214 | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow-green crystalline powder; [TCI America MSDS] | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-35-0 | |

| Record name | Sodium anthraquinone-1,5-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the function of disodium anthraquinone-1,5-disulfonate (Na2AQS) in the described experimental setup?

A: In this study, Na2AQS acts as the terminal electron acceptor within a liquid membrane system designed to mimic biological electron transport. [] Essentially, it receives electrons at the end of a chain of reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.